2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group:
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the intermediate with a suitable thiol compound.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group by reacting the intermediate with 2-methoxybenzaldehyde under basic conditions to form the Schiff base, followed by acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, thiadiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound could be explored for similar activities, particularly due to its structural features that may interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide is likely related to its ability to interact with biological macromolecules. The thiadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
- **N-[(2-methoxyphenyl)methylideneamino]acetamide
- **5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide apart is its combination of functional groups, which provides a unique set of chemical properties. The presence of both sulfanyl and imine groups allows for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClN4O2S3 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17ClN4O2S3/c1-26-16-9-5-3-6-13(16)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-14-7-2-4-8-15(14)20/h2-10H,11-12H2,1H3,(H,22,25)/b21-10- |
InChI Key |
SHISPZIMNFEAHC-FBHDLOMBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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